molecular formula C21H23N3O B2956167 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 577768-96-8

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Número de catálogo: B2956167
Número CAS: 577768-96-8
Peso molecular: 333.435
Clave InChI: VYOXGTOAJDFXGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-isopropylbenzimidazole moiety at the 4-position and a p-tolyl group at the 1-position. Key physicochemical properties include a molecular formula of C23H27N3O, a molar mass of 361.48 g/mol, and a predicted pKa of 5.50 . Its density (1.17 g/cm³) and high predicted boiling point (627.4°C) suggest significant thermal stability, making it suitable for high-temperature synthetic applications . The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR (e.g., benzimidazole NH proton resonance at ~10.8 ppm) and ¹³C NMR (carbonyl carbon at ~173 ppm and benzimidazole C=N at ~161 ppm) .

Propiedades

IUPAC Name

1-(4-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14(2)24-19-7-5-4-6-18(19)22-21(24)16-12-20(25)23(13-16)17-10-8-15(3)9-11-17/h4-11,14,16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOXGTOAJDFXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Structure and Properties

The molecular formula of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is C19H22N2OC_{19}H_{22}N_2O with a molecular weight of approximately 306.39 g/mol. The compound features a pyrrolidinone ring fused with a benzimidazole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one exhibit significant antimicrobial properties. For example, derivatives of pyrrole and benzimidazole have shown promising antibacterial activity against various pathogens.

Compound MIC (μg/mL) Target Pathogen
Isoniazid0.25Mycobacterium tuberculosis
Compound A3.125Staphylococcus aureus
Compound B12.5Escherichia coli

These findings suggest that the incorporation of the benzimidazole structure into the compound may enhance its antibacterial efficacy .

Antitumor Activity

The compound's structural attributes also suggest potential antitumor activity. Studies on related compounds have demonstrated their effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Reference Compound
MCF-7 (Breast Cancer)0.11Doxorubicin
A549 (Lung Cancer)0.12Doxorubicin
HT-29 (Colon Cancer)9.27Doxorubicin

In vitro evaluations revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Neuroprotective Effects

Emerging research suggests that compounds containing imidazole and pyrrolidine structures may offer neuroprotective benefits. For instance, studies have shown that these compounds can inhibit neuronal apoptosis and promote cell viability under oxidative stress conditions.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of pyrrole-based compounds, including derivatives of the target compound. The results showed enhanced activity against Gram-positive bacteria, with some exhibiting MIC values lower than those of traditional antibiotics.

Case Study 2: Anticancer Properties

In another investigation, a library of benzimidazole derivatives was screened for cytotoxicity against several cancer cell lines. Notably, one derivative demonstrated significant selectivity towards ovarian cancer cells, with an IC50 value indicating potent antiproliferative effects.

Comparación Con Compuestos Similares

Table 1: Structural and Spectroscopic Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Spectral Features (¹H NMR, ¹³C NMR) Biological/Functional Notes
Target Compound R1 = p-tolyl, R2 = isopropyl 361.48 NH (10.8 ppm), C=O (173 ppm) Thermal stability (predicted)
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one R1 = o-tolyl, R2 = H 319.37 Aromatic protons (6.4–7.8 ppm) Discontinued due to low yield
4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one R1 = benzyl, R2 = H 333.41 Benzyl CH2 (4.6 ppm), C=O (172 ppm) Antimicrobial activity (theoretical)

Key Observations :

  • Spectroscopic Consistency : All analogs exhibit a pyrrolidin-2-one carbonyl resonance at ~172–173 ppm, confirming core structural integrity .

Benzimidazole-Thiazole Hybrids

Compounds such as 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., 5a–h) share the benzimidazole-pyrrolidinone scaffold but incorporate a thiazole-naphthalene moiety .

  • Synthesis : These derivatives are synthesized via cyclocondensation of thioureas with α-bromoketones, yielding 60–70% .
  • Bioactivity : Thiazole-containing analogs exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), attributed to the electron-deficient thiazole ring enhancing membrane penetration .

Hydroxyphenyl-Substituted Analogs

Derivatives like 4-(1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) feature polar hydroxyl groups :

  • Physicochemical Properties : Higher solubility in polar solvents (e.g., DMSO) compared to the hydrophobic p-tolyl target compound.
  • Synthetic Yield : Hydroxyphenyl derivatives achieve >90% yield under reflux conditions with HCl, versus ~60% for thiazole hybrids .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.